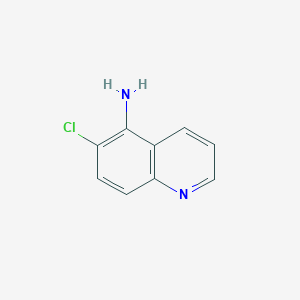

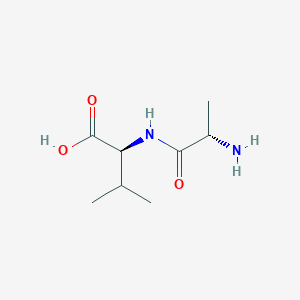

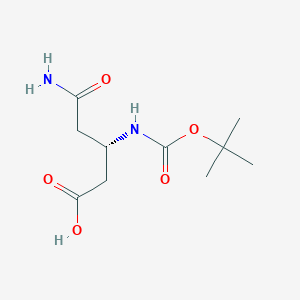

![molecular formula C17H19N B112556 2-[1,1'-Biphenyl]-2-ylpiperidine CAS No. 383128-27-6](/img/structure/B112556.png)

2-[1,1'-Biphenyl]-2-ylpiperidine

Overview

Description

2-[1,1'-Biphenyl]-2-ylpiperidine (2BP) is an organic compound belonging to the class of piperidines, a type of cyclic amine. It is a colorless liquid with a melting point of -46 °C and a boiling point of 101 °C. 2BP is an important intermediate in the synthesis of many pharmaceuticals, such as the anti-inflammatory drug naproxen, and is also used in the synthesis of other organic compounds. In addition, 2BP has been studied for its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Crystallographic and Molecular Docking Studies

Biphenyl-based compounds are known for their clinical importance in the treatment of hypertension and inflammatory conditions. The synthesis of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate has been investigated. These compounds have exhibited significant anti-tyrosinase activities, comparable to standard inhibitors. Introduction of the biphenyl moiety is shown to produce a more densely packed crystal structure. Molecular docking studies have revealed that the primary binding site of these compounds is the active-site entrance, which differs from the inner copper binding site acting as the secondary binding site (Kwong et al., 2017).

Gold-Catalyzed Isomerization of Alkynes

2-[1,1'-Biphenyl]-2-ylpiperidine derivatives have been used in the catalysis of certain chemical reactions. A study demonstrated the use of a gold(I) complex derived from biphenyl-2-ylphosphine for soft propargylic deprotonation. This complex enables the isomerization of alkynes into 1,3-dienes under mild conditions, bridging a substantial difference in pKa units between a propargylic hydrogen and a protonated tertiary aniline (Wang et al., 2014).

Synthesis and Applications in Pharmacology

The compound 1,1’,1’’-(2’,4’-Dinitro-[1,1’-biphenyl]-2,4,6-triyl)tripiperidine was synthesized, and its structure was elucidated using various spectroscopy methods. Although the specific applications were not detailed, the synthesis and structural elucidation of such compounds are foundational steps for their potential use in pharmacological studies (Micheletti et al., 2020).

Glycine Transporter 1 (GlyT1) Inhibitors

Biphenyl derivatives were found to inhibit Glycine Transporter 1 (GlyT1), which is significant for various neurological conditions. Novel potent and selective GlyT1 inhibitors containing a 4-pyridin-2-ylpiperidine sulfonamide have been discovered. These inhibitors are significant as they do not exhibit time-dependent CYP inhibition activity and have improved aqueous solubility compared to corresponding analogs (Zhao et al., 2009).

Luminescent Sensing and Adsorbent Abilities

A series of metal-organic frameworks (MOFs) with 2-arylpyridines and 1-arylisoquinolines, structurally similar to biphenyl compounds, demonstrated multifunctional properties. These include luminescent sensing for pollutant ions, adsorbent capabilities for organic dyes, and sensitization of visible-light-emitting ions. Such multifunctional materials have potential applications in environmental monitoring and purification processes (Yi et al., 2015).

properties

IUPAC Name |

2-(2-phenylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-18-17/h1-5,8-11,17-18H,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMRTTOHRPGDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

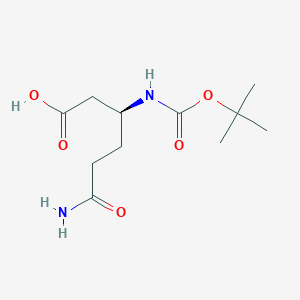

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

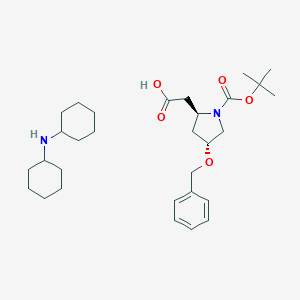

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)